molecular formula C9H11ClN2 B3375565 4-Chloro-2-cyclobutyl-6-methylpyrimidine CAS No. 1111832-69-9

4-Chloro-2-cyclobutyl-6-methylpyrimidine

Cat. No.: B3375565
CAS No.: 1111832-69-9
M. Wt: 182.65
InChI Key: GSWYMTJPWZRJMU-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutyl-6-methylpyrimidine (CAS: 1111832-69-9) is a pyrimidine derivative with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . Its structure features a chlorinated pyrimidine core substituted with a cyclobutyl group at position 2 and a methyl group at position 5. The cyclobutyl moiety introduces steric hindrance and conformational rigidity, which can influence reactivity, solubility, and biological interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

IUPAC Name

4-chloro-2-cyclobutyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-5-8(10)12-9(11-6)7-3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYMTJPWZRJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclobutyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with methylating agents under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclobutyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-2-cyclobutyl-6-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A selection of structurally related pyrimidine derivatives is compared below to highlight key differences in substituents and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Chloro-2-cyclobutyl-6-methylpyrimidine C₉H₁₁ClN₂ 182.65 Cyclobutyl (C2), Methyl (C6) High steric hindrance; potential intermediate in kinase inhibitors
4-Chloro-6-ethyl-2-methylpyrimidine C₇H₁₀ClN₂ 172.63 Ethyl (C6), Methyl (C2) Increased lipophilicity compared to methyl; used in agrochemical synthesis
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₁ClN₃ 188.64 Isopropyl (C6), Amino (C2) Enhanced hydrogen bonding capacity; pharmaceutical intermediate
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine C₁₀H₇Cl₂N₃ 248.10 Chloropyridinyl (C2), Methyl (C6) Dual aromatic systems enable π-π stacking; explored in herbicide development
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine C₁₁H₁₅ClN₃O₂S 288.77 Methylsulfonyl-piperidinyl (C2), Methyl (C6) Sulfonamide group improves solubility; candidate for drug discovery
4-Chloro-6-amino-2-(methyl-d³)-pyrimidine C₅H₃ClD₃N₃ 146.59 Deuterated methyl (C2), Amino (C6) Deuterium substitution enhances metabolic stability; used in pharmacokinetic studies

Biological Activity

4-Chloro-2-cyclobutyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN2C_8H_{10}ClN_2, with a molecular weight of approximately 168.63 g/mol. Its structure features a chlorine atom at the 4-position, a cyclobutyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring. The unique structural attributes contribute to its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit certain kinases or enzymes involved in critical cellular processes such as DNA replication. This inhibition can lead to potential anticancer effects, making it a candidate for further pharmaceutical development.

Antimicrobial and Antiviral Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial and antiviral activities. These properties are essential for developing new therapeutic agents against various pathogens. The compound's effectiveness against specific bacterial strains has been noted, suggesting its potential as an antibiotic.

Potential Anticancer Activity

The compound's ability to inhibit key enzymes involved in cell proliferation positions it as a promising candidate for anticancer therapy. For instance, its action on kinases related to tumor growth could lead to reduced tumor size and improved patient outcomes in cancer treatments .

Research Findings and Case Studies

A variety of studies have explored the biological implications of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains
Anticancer PotentialInhibition of kinase activity leading to reduced cell proliferation
Mechanistic InsightsInteraction with molecular targets affecting cellular pathways

Applications in Medicine and Industry

The compound is being investigated for its applications not only in pharmaceuticals but also in agrochemicals. Its role as a building block in synthesizing more complex organic molecules highlights its versatility . Research continues into optimizing its properties for enhanced efficacy and reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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